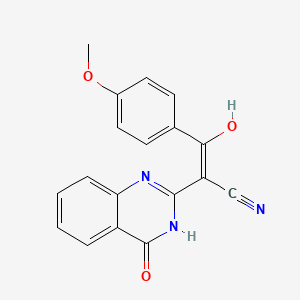![molecular formula C13H7ClN2O2S2 B11686264 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzothiazole ring substituted with a 5-chloro-2-nitrophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 5-chloro-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are common methods for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学研究应用
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-thiazole
Comparison: 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the 5-chloro-2-nitrophenylsulfanyl group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse research areas.
属性
分子式 |
C13H7ClN2O2S2 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC 名称 |
2-(5-chloro-2-nitrophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S2/c14-8-5-6-10(16(17)18)12(7-8)20-13-15-9-3-1-2-4-11(9)19-13/h1-7H |
InChI 键 |
FKAWEPWMMORCEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11686186.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686212.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)

![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
